ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide
Description
Contextual Significance in Heterocyclic Chemistry Research
The pyridine (B92270) ring is a fundamental structural motif found in a vast array of biologically active compounds, including many pharmaceuticals and agrochemicals. lifechemicals.combritannica.com The incorporation of a pyridine unit can significantly influence a molecule's physicochemical properties, such as solubility, basicity, and ability to engage in hydrogen bonding, which are critical for biological interactions. researchgate.net Compounds like ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide serve as key intermediates, allowing for the introduction of the pyridyl group along with a reactive handle for further chemical transformations. This facilitates the exploration of new chemical space in drug discovery and the development of functional materials.
Historical Development of Synthetic Utility and Academic Interest
While the precise first synthesis of this compound is not prominently documented in historical chemical literature, the academic and industrial interest in compounds of this class has grown with the increasing demand for functionalized pyridine building blocks. The development of synthetic methods for α-bromination of esters and the elaboration of pyridine derivatives have been ongoing for over a century, with foundational work on pyridine synthesis being laid in the late 19th century. wikipedia.org The utility of such reagents has become more pronounced with the advent of modern cross-coupling reactions and the need for precisely substituted heterocyclic intermediates in targeted drug design.
Structural Features and Their Implications for Reactivity Studies
The reactivity of this compound is dictated by several key structural features:
The α-Bromo Ester: The bromine atom at the α-position to the ester carbonyl group is a good leaving group, making this position susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups.
The Hydrobromide Salt: The hydrobromide form enhances the stability and handling of the compound compared to its free base. In reactions, the acidic nature of the pyridinium (B92312) bromide may influence the reaction conditions required.
These features suggest that the compound is a versatile substrate for a range of reactions, including nucleophilic substitutions, eliminations, and various metal-catalyzed cross-coupling reactions.
Overview of Research Trajectories Involving Pyridine-Containing Organobromine Compounds
Research involving pyridine-containing organobromine compounds is a vibrant area of organic chemistry. These compounds are key precursors in the synthesis of a multitude of complex molecules with diverse applications. A significant research trajectory is their use in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon and carbon-heteroatom bonds. nih.gov In medicinal chemistry, the introduction of a bromopyridine moiety is a common strategy to create intermediates for the synthesis of drug candidates, as the bromine atom can be readily displaced or used in coupling reactions to build molecular complexity. researchgate.net The development of novel and efficient methods for the synthesis and functionalization of such compounds remains an active area of academic and industrial research.
Compound Properties
| Property | Value |
| Chemical Formula | C₉H₁₁Br₂NO₂ |
| Molecular Weight | 324.99 g/mol |
| CAS Number | 847907-57-7 |
| Appearance | Solid (form may vary) |
| Synonyms | Ethyl 2-bromo-2-(3-pyridyl)acetate hydrobromide |
Structure
3D Structure of Parent
Properties
CAS No. |
847907-57-7 |
|---|---|
Molecular Formula |
C9H11Br2NO2 |
Molecular Weight |
325.00 g/mol |
IUPAC Name |
ethyl 2-bromo-2-pyridin-3-ylacetate;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8(10)7-4-3-5-11-6-7;/h3-6,8H,2H2,1H3;1H |
InChI Key |
ULNSGNFEMPSPNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)Br.Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Bromo 2 Pyridin 3 Yl Acetate Hydrobromide
Classical Synthetic Routes and Refinements
Traditional methods for the synthesis of ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide typically involve a two-step process: the esterification of 3-pyridylacetic acid followed by the alpha-bromination of the resulting ester.
Esterification and Bromination Sequences
The initial step in the classical synthesis is the esterification of 3-pyridylacetic acid with ethanol (B145695). This is commonly achieved through Fischer esterification, where the carboxylic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is driven to completion by removing the water formed, often by azeotropic distillation.
Following the formation of ethyl 2-(pyridin-3-yl)acetate, the next crucial step is the selective bromination at the alpha-position. A widely used method for this transformation is the Hell-Volhard-Zelinskii reaction. In this procedure, the carboxylic acid is first converted to its acid bromide by treatment with phosphorus tribromide (PBr₃). The resulting acid bromide readily enolizes, and this enol intermediate then reacts with bromine (Br₂) to yield the α-bromo acid bromide. Subsequent reaction with ethanol would then provide the desired ethyl 2-bromo-2-(pyridin-3-yl)acetate. A more direct approach involves the radical bromination of the pre-formed ester using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions.
The final step in the sequence is the formation of the hydrobromide salt, which is typically achieved by treating the synthesized ethyl 2-bromo-2-(pyridin-3-yl)acetate with a solution of hydrogen bromide in a suitable organic solvent.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. For the esterification step, the efficiency can be improved by using a large excess of ethanol and an effective water-removal technique.
For the alpha-bromination step, controlling the reaction conditions is essential to prevent side reactions, such as dibromination or bromination of the pyridine (B92270) ring. The use of N-bromosuccinimide (NBS) is often preferred over molecular bromine as it provides a low, constant concentration of bromine, which can lead to higher selectivity for monobromination. The reaction temperature and the rate of addition of the brominating agent are also carefully controlled. The use of a non-polar solvent like carbon tetrachloride or cyclohexane (B81311) can favor the desired radical pathway.
Table 1: Representative Conditions for Alpha-Bromination of Aryl Acetic Esters
| Brominating Agent | Initiator/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride | 70-80 | 75-90 |
| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Benzene | 80 | 70-85 |
| Bromine (Br₂) | Phosphorus Tribromide (PBr₃) | None (Neat) | 80-100 | 60-75 |
| N-Bromosuccinimide (NBS) | UV Light (Photochemical) | Acetonitrile (B52724) | Room Temperature | 80-95 |
Modern and Sustainable Synthetic Approaches
Catalytic Strategies in Carbon-Bromine Bond Formation
Catalytic methods for the formation of the crucial carbon-bromine bond at the alpha-position are an area of active research. While radical bromination is common, catalytic approaches can offer greater control and milder reaction conditions. For instance, the use of metal catalysts in conjunction with a brominating agent can facilitate the selective bromination of the alpha-carbon. Furthermore, organocatalysis has emerged as a powerful tool in asymmetric synthesis, and chiral catalysts could potentially be employed to produce enantiomerically enriched versions of the target compound.
Green Chemistry Principles in Synthesis Design
The principles of green chemistry are increasingly being applied to the synthesis of this compound. This includes the use of less hazardous solvents, such as moving from chlorinated solvents to more benign alternatives like acetonitrile or even water where possible. The development of catalytic systems, as mentioned above, also aligns with green chemistry principles by reducing the need for stoichiometric reagents. Another green approach is the use of visible light-induced bromination, which can avoid the need for chemical radical initiators and often proceeds under milder conditions. organic-chemistry.org
Flow Chemistry Applications in Bromination Reactions
Flow chemistry offers several advantages over traditional batch processing for bromination reactions, which are often exothermic and can be difficult to control on a large scale. In a flow reactor, reagents are continuously pumped through a heated or irradiated tube, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control can lead to improved selectivity, higher yields, and safer operation. For benzylic brominations, which are analogous to the alpha-bromination of ethyl 2-(pyridin-3-yl)acetate, flow chemistry has been shown to be highly effective, often with reduced reaction times and improved safety profiles. nih.gov The use of flow chemistry can also facilitate the in-situ generation of hazardous reagents, minimizing their handling and storage. researchgate.net
Table 2: Comparison of Batch vs. Flow Chemistry for Benzylic Bromination
| Parameter | Batch Reaction | Flow Reaction |
|---|---|---|
| Temperature Control | Can be difficult, potential for hotspots | Excellent, high surface-to-volume ratio |
| Safety | Risk of thermal runaway with exothermic reactions | Inherently safer due to small reaction volume |
| Selectivity | May be lower due to poor mixing and temperature gradients | Often higher due to precise control |
| Scalability | Can be challenging | More straightforward by running for longer times |
| Reaction Time | Can be lengthy | Often significantly shorter |
Stereoselective Synthesis of Enantiomeric Forms
The synthesis of specific enantiomers of ethyl 2-bromo-2-(pyridin-3-yl)acetate is crucial for investigating their differential biological activities and for their application as chiral building blocks. Methodologies to achieve this can be broadly categorized into two main approaches: the use of chiral auxiliaries or the application of chiral catalysts in asymmetric transformations.
Chiral auxiliaries are stereogenic groups that can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.org For the synthesis of enantiomerically enriched ethyl 2-bromo-2-(pyridin-3-yl)acetate, a potential strategy involves the use of a chiral alcohol to form a chiral ester derivative of 2-(pyridin-3-yl)acetic acid. Subsequent diastereoselective bromination of this chiral ester would lead to a mixture of diastereomers, which could be separated. Finally, transesterification with ethanol would yield the desired enantiomer of the target compound.
Commonly employed chiral auxiliaries that could be adapted for this purpose include Evans' oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov For instance, the sodium enolate of an N-acyl oxazolidinone derived from 2-(pyridin-3-yl)acetic acid could be treated with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to induce a diastereoselective α-bromination. The steric hindrance provided by the auxiliary would direct the approach of the brominating agent, favoring the formation of one diastereomer over the other.
Alternatively, asymmetric catalysis offers a more atom-economical approach by employing a substoichiometric amount of a chiral catalyst to control the stereoselectivity of the bromination reaction. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful tool for enantioselective α-functionalization of carbonyl compounds. researchgate.netacs.org Chiral amines, such as derivatives of proline or diarylprolinols, can react with the starting ester, ethyl 2-(pyridin-3-yl)acetate, to form a chiral enamine intermediate. This enamine would then react with an electrophilic bromine source, with the chiral catalyst environment dictating the facial selectivity of the attack and thus the stereochemistry of the newly formed C-Br bond. acs.org
The development of catalytic asymmetric bromination reactions is an active area of research. core.ac.ukacs.org While direct application to ethyl 2-(pyridin-3-yl)acetate may not be explicitly reported, the principles established for the α-bromination of other aldehydes and ketones could be adapted. researchgate.netacs.org
Table 1: Potential Chiral Auxiliaries and Catalysts for Asymmetric α-Bromination
| Approach | Chiral Control Element | General Mechanism | Potential Brominating Agent |
|---|---|---|---|
| Chiral Auxiliary | Evans' Oxazolidinone | Diastereoselective bromination of a chiral N-acyl oxazolidinone enolate. | N-Bromosuccinimide (NBS) |
| Chiral Auxiliary | Pseudoephedrine | Diastereoselective bromination of a chiral amide enolate. | N-Bromosuccinimide (NBS) |
| Organocatalysis | Chiral Proline Derivative | Enantioselective bromination via a chiral enamine intermediate. | N-Bromosuccinimide (NBS) |
A diastereoselective approach can be employed when a pre-existing stereocenter is present in the molecule. This existing chirality can influence the stereochemical outcome of a subsequent reaction at a different position, leading to the formation of one diastereomer in excess. In the context of ethyl 2-bromo-2-(pyridin-3-yl)acetate derivatives, if a chiral substituent is introduced elsewhere in the molecule, for example, on the pyridine ring or as part of a more complex ester group, this can direct the α-bromination.
For instance, if the starting material were a derivative of ethyl 2-(pyridin-3-yl)acetate containing a chiral group, the formation of the enolate and its subsequent reaction with a brominating agent would proceed through diastereomeric transition states. The energy difference between these transition states, dictated by steric and electronic interactions with the existing stereocenter, would determine the diastereomeric ratio of the product.
Scale-Up Considerations for Research and Development Purposes
The transition of a synthetic route from a laboratory scale to a larger research and development (R&D) scale introduces several practical challenges that must be addressed to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, particularly its enantiomerically enriched forms, several key factors need to be considered.
When employing chiral auxiliaries, the cost and availability of the auxiliary on a larger scale become significant factors. The efficiency of both the attachment and cleavage of the auxiliary, as well as its potential for recovery and reuse, are critical for the economic viability of the process. The chromatographic separation of diastereomers, which may be feasible on a small scale, can be cumbersome and costly on a larger scale. Therefore, developing methods that provide high diastereoselectivity to minimize or eliminate the need for extensive purification is paramount.
Purification of the final product on a larger scale often favors crystallization over chromatography. Therefore, developing a process that yields a crystalline product is highly desirable. The formation of the hydrobromide salt of ethyl 2-bromo-2-(pyridin-3-yl)acetate may aid in its purification by inducing crystallization and potentially allowing for enantiomeric enrichment through preferential crystallization.
Table 2: Key Scale-Up Considerations for Stereoselective Synthesis
| Factor | Chiral Auxiliary Approach | Asymmetric Catalysis Approach |
|---|---|---|
| Cost | High cost of auxiliary can be a factor. | High initial catalyst cost, but lower loading can be economical. |
| Atom Economy | Lower, due to the stoichiometric use of the auxiliary. | Higher, due to the sub-stoichiometric use of the catalyst. |
| Purification | Often requires chromatographic separation of diastereomers. | May require removal of catalyst, but avoids diastereomer separation. |
| Recycling | Auxiliary recovery and reuse are crucial for cost-effectiveness. | Catalyst recycling is important for process sustainability. |
| Throughput | Can be limited by the multi-step nature of auxiliary attachment/cleavage. | Potentially higher throughput due to fewer steps. |
Reactivity and Mechanistic Studies of Ethyl 2 Bromo 2 Pyridin 3 Yl Acetate Hydrobromide
Nucleophilic Substitution Reactions at the α-Carbon
Investigations into S(_N)1 and S(_N)2 Pathways
As a secondary alkyl halide, ethyl 2-bromo-2-(pyridin-3-yl)acetate can theoretically undergo nucleophilic substitution via both S(_N)1 and S(_N)2 mechanisms. The operative pathway is highly dependent on the reaction conditions.
The S(_N)2 pathway involves a backside attack by the nucleophile in a single, concerted step, leading to an inversion of stereochemistry at the α-carbon. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The presence of two substituents (the ethyl ester and the pyridin-3-yl group) on the electrophilic carbon introduces some steric hindrance, which might slow down the S(_N)2 reaction compared to a primary halide.
The S(_N)1 pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. The carbocation intermediate at the α-position would be stabilized by resonance with the adjacent ester group and potentially by the pyridine (B92270) ring. The electron-withdrawing nature of the pyridine ring, however, would destabilize the adjacent carbocation, making the S(_N)1 pathway less likely unless strong ionizing conditions are employed.
| Reaction Pathway | Favored by | Stereochemical Outcome |
| S(_N)2 | Strong nucleophiles, polar aprotic solvents | Inversion |
| S(_N)1 | Weak nucleophiles, polar protic solvents | Racemization |
Influence of Nucleophile and Solvent Effects on Reaction Kinetics
The choice of nucleophile and solvent plays a critical role in directing the outcome of the substitution reaction.
Nucleophile Effects:
Strong Nucleophiles (e.g., I⁻, RS⁻, N₃⁻): These will favor the S(_N)2 mechanism, leading to a bimolecular rate law (rate = k[substrate][nucleophile]).
Weak Nucleophiles (e.g., H₂O, ROH): These will favor the S(_N)1 mechanism, especially with heating, resulting in a unimolecular rate law (rate = k[substrate]).
Solvent Effects:
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents solvate the cation but not the anion, enhancing the nucleophilicity of the attacking species and thus favoring the S(_N)2 pathway.
Polar Protic Solvents (e.g., Water, Ethanol (B145695), Acetic Acid): These solvents can solvate both the cation and the anion, and more importantly, they can stabilize the carbocation intermediate required for the S(_N)1 pathway.
The following table provides hypothetical kinetic data for the reaction of ethyl 2-bromo-2-(pyridin-3-yl)acetate with sodium azide (B81097) (NaN₃) in different solvents, illustrating these effects.
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Probable Dominant Mechanism |
| DMF | 37 | 1200 | S(_N)2 |
| Acetone | 21 | 200 | S(_N)2 |
| Ethanol | 24 | 10 | S(_N)1 / S(_N)2 mix |
| Water | 80 | 1 | S(_N)1 |
Elimination Reactions and Olefin Formation
In the presence of a base, ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide can undergo elimination reactions to form ethyl 2-(pyridin-3-yl)acrylate. The hydrobromide form of the starting material will first be neutralized by the base.
E1 and E2 Mechanisms in the Presence of Bases
Similar to substitution reactions, elimination can proceed through either a unimolecular (E1) or bimolecular (E2) pathway.
The E2 mechanism is a concerted, one-step process where the base removes a proton from the β-carbon at the same time the bromide leaving group departs. This pathway is favored by strong, bulky bases (to minimize competing S(_N)2 reaction) and requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. Given the potential for a competing S(_N)2 reaction, the choice of a sterically hindered base is crucial for promoting E2 elimination.
The E1 mechanism is a two-step process that proceeds through the same carbocation intermediate as the S(_N)1 reaction. After the carbocation is formed, a weak base can remove a β-proton to form the alkene. This pathway is favored by weak bases and polar protic solvents and often competes with the S(_N)1 reaction.
Regioselectivity and Stereoselectivity in Elimination Processes
For ethyl 2-bromo-2-(pyridin-3-yl)acetate, there is only one type of β-hydrogen (on the methyl group of the ethyl ester), so regioselectivity is not a concern. However, stereoselectivity could be an issue if the resulting alkene can exist as E/Z isomers. In this specific case, the product, ethyl 2-(pyridin-3-yl)acrylate, has two hydrogens on one of the sp² carbons, so no E/Z isomerism is possible.
The competition between elimination and substitution is a key factor. The following table illustrates the expected major product based on the nature of the base.
| Base | Strength/Steric Hindrance | Expected Major Product(s) | Predominant Mechanism |
| Sodium ethoxide | Strong, unhindered | Mixture of substitution and elimination products | S(_N)2 / E2 |
| Potassium tert-butoxide | Strong, hindered | Ethyl 2-(pyridin-3-yl)acrylate (Elimination product) | E2 |
| Pyridine | Weak, hindered | Ethyl 2-(pyridin-3-yl)acrylate (Elimination with heating) | E2 |
| Ethanol (solvolysis) | Weak base/nucleophile | Ethyl 2-ethoxy-2-(pyridin-3-yl)acetate (Substitution) | S(_N)1 / E1 |
Organometallic Cross-Coupling Reactivity
The carbon-bromine bond in this compound can also participate in organometallic cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. While the reactivity of an sp³-hybridized carbon is often different from the more commonly used sp² carbons in cross-coupling, several methods are available for such transformations.
A plausible reaction would be a Negishi-type coupling, where an organozinc reagent couples with the alkyl bromide in the presence of a palladium or nickel catalyst. The reaction would likely proceed through an oxidative addition of the C-Br bond to the low-valent metal center, followed by transmetalation with the organozinc reagent and reductive elimination to form the new C-C bond.
Another possibility is a Suzuki-Miyaura-type coupling with an alkylborane reagent, though these are less common for sp³ centers compared to sp² centers. The pyridine nitrogen in the substrate can also act as a ligand for the transition metal catalyst, which could either facilitate or inhibit the reaction depending on the specific catalytic cycle.
The table below outlines a hypothetical palladium-catalyzed cross-coupling reaction.
| Coupling Partner | Catalyst | Base/Additive | Product Type |
| Phenylboronic acid | Pd(PPh₃)₄ | Strong Base | Ethyl 2-phenyl-2-(pyridin-3-yl)acetate |
| Methylzinc chloride | PdCl₂(dppf) | None | Ethyl 2-(pyridin-3-yl)propanoate |
| Vinyltributyltin | Pd(PPh₃)₄ | None | Ethyl 2-(pyridin-3-yl)but-3-enoate |
It is important to note that β-hydride elimination can be a significant side reaction in cross-coupling reactions involving sp³-hybridized carbons with β-hydrogens, potentially leading to the formation of elimination products.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The presence of a bromine atom on a carbon adjacent to the aromatic pyridine ring makes ethyl 2-bromo-2-(pyridin-3-yl)acetate a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound. libretexts.org It is anticipated that ethyl 2-bromo-2-(pyridin-3-yl)acetate would readily participate in Suzuki coupling with various aryl or vinyl boronic acids or their corresponding esters. mdpi.commdpi.com A typical catalytic system involves a palladium(0) source, often generated in situ from palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or a more electron-rich biarylphosphine, and a base. researchgate.netresearchgate.net The base, commonly sodium carbonate, potassium fluoride, or cesium carbonate, is crucial for the activation of the organoboron species. mdpi.com
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. harvard.eduresearchgate.net Ethyl 2-bromo-2-(pyridin-3-yl)acetate is a viable candidate for this reaction, where it would couple with alkenes like styrene (B11656) or acrylates. The reaction is typically catalyzed by a palladium source, such as Pd(OAc)₂, often in the absence of a phosphine ligand (ligand-free conditions) or with a phosphine ligand, and requires a base, frequently a tertiary amine like triethylamine (B128534) (Et₃N), to neutralize the hydrobromic acid generated during the reaction. harvard.eduwikipedia.orgacs.org The reaction generally exhibits a high degree of stereoselectivity, favoring the formation of the trans isomer of the resulting alkene. researchgate.net
Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne. researchgate.net This reaction is co-catalyzed by palladium and copper complexes. nih.govresearchgate.net For ethyl 2-bromo-2-(pyridin-3-yl)acetate, a typical Sonogashira reaction would involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt like CuI, and an amine base such as triethylamine, which also often serves as the solvent. uqar.ca This methodology would provide a direct route to 2-alkynyl-2-(pyridin-3-yl)acetate derivatives.
Table 1: Representative Conditions for Palladium-Catalyzed Coupling of Bromopyridines
| Reaction Type | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Coupling Partner | Ref. |
|---|---|---|---|---|---|---|
| Suzuki | Pd(OAc)₂ (2-5) | PPh₃, SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | Arylboronic acid | mdpi.comresearchgate.net |
| Heck | Pd(OAc)₂ (1-5) | P(o-tol)₃, None | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Alkene (e.g., Styrene) | harvard.edu |
| Sonogashira | PdCl₂(PPh₃)₂ (1-3) | PPh₃ | Et₃N, Piperidine (B6355638) | DMF, THF | Terminal Alkyne | researchgate.net |
Copper-Mediated Coupling Reactions (e.g., Ullmann)
The Ullmann reaction and its modern variations are copper-catalyzed cross-coupling reactions used to form carbon-heteroatom (C-O, C-N, C-S) and carbon-carbon bonds. The classic Ullmann condensation typically involves the coupling of an aryl halide with an alcohol, amine, or thiol.
Ethyl 2-bromo-2-(pyridin-3-yl)acetate is expected to be a competent substrate for Ullmann-type couplings. For instance, its reaction with phenols in the presence of a copper catalyst (such as CuI, CuO, or Cu(OAc)₂) and a base (like K₂CO₃ or Cs₂CO₃), often with the aid of a ligand like L-proline or 1,10-phenanthroline, would yield aryl ether products. Similarly, coupling with primary or secondary amines under copper catalysis would provide a route to N-substituted aniline (B41778) derivatives. These reactions often require higher temperatures compared to their palladium-catalyzed counterparts.
Mechanistic Insights into Catalytic Cycles
The mechanisms of palladium and copper-catalyzed coupling reactions, while distinct, share the common theme of a catalytic cycle that regenerates the active catalyst.
Palladium-Catalyzed Cycles: For reactions like the Suzuki, Heck, and Sonogashira couplings, the generally accepted mechanism begins with a palladium(0) species. The cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of ethyl 2-bromo-2-(pyridin-3-yl)acetate. This step forms a square planar Pd(II) intermediate. libretexts.org
Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck):
In the Suzuki reaction , the organoboron compound, activated by a base to form a borate (B1201080) complex, transfers its organic group to the palladium center, displacing the bromide. This step is known as transmetalation. libretexts.org
In the Heck reaction , the alkene coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the alkene into the Pd-C bond. harvard.eduacs.org
In the Sonogashira reaction , the copper acetylide (formed from the terminal alkyne, copper salt, and base) undergoes transmetalation with the Pd(II) complex. researchgate.net
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle. In the Heck reaction, this step is preceded by a β-hydride elimination, which forms the C=C double bond in the product. researchgate.net
Copper-Mediated (Ullmann) Cycle: The mechanism of the Ullmann reaction is more debated than palladium-catalyzed cycles and can vary with the substrates and conditions. A commonly proposed cycle involves a Cu(I) active species. The cycle may proceed via oxidative addition of the aryl halide to the Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to form the product and regenerate Cu(I). Alternative radical-based pathways have also been proposed.
Reductive Transformations
The compound possesses two primary sites susceptible to reduction: the carbon-bromine bond and the ester carbonyl group. The pyridine ring can also be reduced under more forcing conditions.
Reduction of the Carbon-Bromine Bond
Reductive dehalogenation of the C-Br bond in ethyl 2-bromo-2-(pyridin-3-yl)acetate would yield ethyl 2-(pyridin-3-yl)acetate. This transformation can be achieved through several methods:
Catalytic Hydrogenation: Hydrogenation over a palladium on carbon (Pd/C) catalyst with a hydrogen source (e.g., H₂ gas) is a common method for C-Br bond cleavage. A base, such as triethylamine or sodium acetate, is often added to neutralize the HBr formed.
Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) in polar solvents or lithium aluminum hydride (LiAlH₄) can reduce C-Br bonds, although they may also reduce the ester group. wikipedia.org
Radical-Mediated Reduction: Tin hydrides, such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN), are effective for the reductive cleavage of C-Br bonds. Hantzsch esters have also been employed as photoreductants for the debromination of α-bromo ketones, a mechanistically related transformation. harvard.eduresearchgate.net
Chemo- and Regioselective Reduction Methodologies
Achieving selective reduction of the C-Br bond without affecting the ester or pyridine ring is a key challenge.
Chemoselectivity: Catalytic hydrogenation under mild conditions is often chemoselective for the C-Br bond over the ester. However, more vigorous conditions could lead to the reduction of the pyridine ring to a piperidine. Conversely, powerful hydride reagents like LiAlH₄ would likely reduce the ester to the corresponding alcohol concurrently with or in preference to the C-Br bond. wikipedia.org A milder reagent like sodium borohydride might offer better selectivity, as it typically does not reduce esters unless activated. researchgate.net
Regioselectivity: Since there is only one bromine atom, regioselectivity is not a concern for the dehalogenation itself. The primary issue is the chemoselectivity between the different functional groups within the molecule.
Reactions Involving the Pyridine Moiety
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature dictates its reactivity.
N-Alkylation: The lone pair of electrons on the pyridine nitrogen is basic and nucleophilic. It can react with electrophiles, such as alkyl halides. The hydrobromide salt form of the title compound already has a protonated nitrogen. Neutralization with a base would free the lone pair, allowing it to act as a nucleophile. For example, it could react with another molecule of itself or other alkylating agents to form a quaternary pyridinium (B92312) salt.
Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). When such reactions are forced to occur, substitution typically happens at the C-3 position (and C-5), as the intermediates from attack at C-2, C-4, or C-6 are significantly destabilized by placing a positive charge adjacent to the electronegative nitrogen atom.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. However, since the title compound is substituted at the C-3 position and lacks a good leaving group on the ring itself, this reaction is less likely without further modification or activation.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (EAS) reactions on the pyridine ring of this compound are expected to be significantly challenging. The pyridine ring is inherently less reactive towards electrophiles than benzene. This reduced reactivity is due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring, deactivating it towards attack by electrophiles. quora.comquimicaorganica.org
In the case of this compound, the pyridine nitrogen is protonated, forming a pyridinium cation. This positive charge further deactivates the ring to a very large extent, making electrophilic substitution extremely difficult. Any potential electrophilic attack would require harsh reaction conditions.
Should a reaction occur, the substitution would be predicted to take place at the C-5 position (meta to the nitrogen and ortho/para to the C-3 substituent). The directing influence of the substituent at the C-3 position must be considered. However, the primary factor governing the regioselectivity is the deactivating nature of the pyridinium nitrogen, which directs incoming electrophiles to the meta position (C-5). Attack at the C-2, C-4, or C-6 positions would result in an unstable resonance structure where the positive charge is placed on the already positively charged nitrogen atom. quora.com
Table 1: Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution
| Reaction Type | Predicted Reactivity | Most Likely Position of Substitution | Rationale |
|---|---|---|---|
| Nitration | Very Low | C-5 | Severe deactivation by the pyridinium nitrogen. |
| Halogenation | Very Low | C-5 | Strong deactivation of the aromatic ring. |
| Sulfonation | Very Low | C-5 | Requires harsh conditions due to ring deactivation. |
N-Oxidation and Quaternization Studies
The nitrogen atom of the pyridine ring in ethyl 2-bromo-2-(pyridin-3-yl)acetate possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions such as N-oxidation and quaternization.
N-Oxidation
The conversion of the pyridine nitrogen to a pyridine-N-oxide is a common transformation. This reaction is typically achieved by treating the pyridine derivative with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgresearchgate.net The resulting N-oxide is a versatile intermediate in organic synthesis. The introduction of the N-oxide functionality can alter the electronic properties of the pyridine ring, making it more amenable to certain substitution reactions. wikipedia.org For ethyl 2-bromo-2-(pyridin-3-yl)acetate, the N-oxidation would be expected to proceed readily at the nitrogen atom, provided the free base form of the compound is used.
Quaternization
Quaternization involves the alkylation of the pyridine nitrogen, forming a pyridinium salt. This reaction occurs when a pyridine derivative is treated with an alkyl halide. osti.govsemanticscholar.org The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The reactivity in quaternization reactions can be influenced by the steric hindrance around the nitrogen atom and the electronic nature of the substituents on the pyridine ring. nih.gov For ethyl 2-bromo-2-(pyridin-3-yl)acetate, quaternization at the nitrogen atom is a highly probable reaction when treated with a suitable alkylating agent. The hydrobromide salt form of the starting material would need to be neutralized to the free base before quaternization can occur.
Table 2: Expected N-Oxidation and Quaternization Reactions
| Reaction | Reagent | Expected Product |
|---|---|---|
| N-Oxidation | m-CPBA or H₂O₂/AcOH | Ethyl 2-bromo-2-(1-oxido-pyridin-1-ium-3-yl)acetate |
Applications As a Synthetic Building Block in Complex Molecule Synthesis
Precursor for Pyridine-Functionalized Amino Acid Derivatives
The introduction of unnatural or non-canonical amino acids into peptides and other bioactive molecules is a powerful strategy for modulating their structure and function. Ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide serves as a key reagent for the synthesis of amino acids bearing a pyridin-3-yl group at the alpha-position.
The primary approach for the synthesis of α-(pyridin-3-yl)glycine derivatives involves the nucleophilic substitution of the bromine atom by an amine. This reaction, typically carried out with ammonia (B1221849) or a protected amine equivalent, introduces the crucial amino group to form the amino acid backbone. The general scheme for this transformation is depicted below:
Table 1: Synthesis of Pyridine-Functionalized Amino Acid Precursors
| Reactant | Reagent | Product |
|---|
Subsequent hydrolysis of the ethyl ester yields the free α-(pyridin-3-yl)glycine, a non-canonical amino acid. The reaction conditions can be tailored to accommodate various protecting groups on the amine, allowing for the synthesis of a range of derivatives suitable for peptide synthesis.
Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The pyridine-functionalized amino acids derived from this compound are valuable building blocks for creating novel peptidomimetic structures. The introduction of the pyridyl group can impart unique conformational constraints and potential for new binding interactions within a peptide sequence. The synthesis of dipeptides or larger peptide fragments can be achieved using standard solid-phase or solution-phase peptide coupling methodologies once the functionalized amino acid has been prepared and appropriately protected.
Construction of Fused Heterocyclic Systems
The bifunctional nature of this compound makes it an excellent starting material for the construction of various fused heterocyclic systems containing a pyridine (B92270) ring.
Annulation reactions involving this bromoacetate (B1195939) derivative often proceed via the formation of a pyridinium (B92312) ylide intermediate. In the presence of a base, the pyridine nitrogen can displace the bromide intramolecularly or, more commonly, the α-proton can be abstracted to form a transient ylide. This reactive intermediate can then undergo cycloaddition reactions with various dipolarophiles.
A significant application of this compound is in the synthesis of indolizine (B1195054) and quinolizidine (B1214090) scaffolds. These nitrogen-fused bicyclic systems are present in numerous alkaloids and pharmacologically active compounds. The classical approach involves the reaction of the bromoacetate with a suitable pyridine derivative to form a quaternary pyridinium salt. Subsequent treatment with a base generates a pyridinium ylide, which can then undergo an intramolecular cyclization or a [3+2] cycloaddition with an external alkyne or alkene to construct the indolizine core.
Table 2: General Strategy for Indolizine Synthesis
| Step | Description |
|---|---|
| 1. Quaternization | Reaction of a pyridine derivative with this compound. |
| 2. Ylide Formation | Treatment of the resulting pyridinium salt with a base. |
While the synthesis of indolizines from related α-halocarbonyl compounds is well-established, the specific use of the pyridin-3-yl isomer offers a distinct substitution pattern on the final heterocyclic product. The synthesis of quinolizidine architectures can also be envisioned through multi-step sequences initiated by the alkylation of a suitable piperidine (B6355638) derivative.
Intermediate in the Synthesis of Natural Products Analogs
Derivatization for Bioactive Scaffold Generation
The α-bromo ester functionality in this compound serves as a key handle for various chemical transformations, enabling the generation of diverse molecular scaffolds with potential biological activity. The high reactivity of the carbon-bromine bond allows for facile nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity is fundamental to its application in medicinal chemistry for the synthesis of novel heterocyclic compounds. lifechemicals.com
One prominent application is in the synthesis of fused heterocyclic systems, such as indolizines. These scaffolds are of significant interest due to their presence in a variety of biologically active natural products. The reaction of the pyridinium ylide, generated in situ from the parent pyridine, with various alkynes leads to the formation of substituted indolizine derivatives. This cycloaddition reaction provides a straightforward route to complex polycyclic systems that are otherwise challenging to synthesize.
Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of amide and ester derivatives. This derivatization strategy is a common approach in drug discovery to explore the structure-activity relationship (SAR) of a particular molecular scaffold. The pyridine nitrogen can also be quaternized to form pyridinium salts, which can exhibit their own unique biological properties or serve as intermediates for further transformations. rsc.orgresearchgate.net
| Derivative Class | Synthetic Strategy | Potential Bioactivity |
| Fused Heterocycles (e.g., Indolizines) | 1,3-dipolar cycloaddition of the corresponding pyridinium ylide | Anticancer, Antimicrobial |
| Amides and Esters | Hydrolysis of the ethyl ester followed by coupling reactions | Varied, dependent on the coupled moiety |
| Pyridinium Salts | N-alkylation of the pyridine ring | Antimicrobial, Enzyme inhibition |
Total Synthesis Strategies Utilizing the Compound
While specific examples of the total synthesis of natural products directly employing this compound are not extensively documented in readily available literature, the synthetic utility of the α-bromo-α-pyridylacetate core structure is well-established in the synthesis of complex alkaloids and other pharmacologically relevant molecules. alfa-chemistry.comresearchgate.net This structural motif serves as a key fragment for introducing a functionalized pyridine ring into a larger molecular framework.
In the context of total synthesis, a building block like this compound would typically be used in the early to middle stages of a synthetic sequence. For instance, it could be employed in cross-coupling reactions, such as the Suzuki or Negishi coupling, after conversion of the bromide to a suitable organometallic species. This would allow for the formation of a carbon-carbon bond between the pyridine-containing fragment and another complex part of the target molecule.
Moreover, the reactivity of the α-bromo ester allows for its use in alkylation reactions to form new carbon-carbon or carbon-heteroatom bonds. This is particularly useful in the construction of alkaloids, where the pyridine ring often forms the core of the molecule. The ability to introduce a functionalized two-carbon unit with a pyridine substituent in a single step is a significant advantage in streamlining a synthetic route. The development of new synthetic methodologies continues to expand the potential applications of such building blocks in the efficient and elegant synthesis of complex natural products. nih.gov
Role in Material Science Precursor Synthesis
The unique combination of a coordinating pyridine unit and a reactive functional group in this compound also makes it a valuable precursor in the field of material science. Its ability to act as a ligand for metal ions and to be incorporated into larger polymeric structures is of particular interest.
Monomer or Ligand Development for Polymeric Materials
Pyridyl-containing compounds are widely used as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). frontiersin.org The nitrogen atom of the pyridine ring can coordinate to a variety of metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. This compound can be utilized as a functionalized ligand in this context. The ester group can be further modified to introduce other coordinating groups, allowing for the formation of polymers with specific topologies and properties.
Furthermore, the bromo-ester functionality can be used to polymerize the molecule itself or to graft it onto other polymer backbones. For example, atom transfer radical polymerization (ATRP) could potentially be initiated from the α-bromo ester, leading to the formation of well-defined polymers with pendant pyridyl groups. These pyridyl-functionalized polymers can have interesting properties, such as the ability to coordinate metal ions for catalytic applications or to self-assemble into ordered structures. The development of novel polyesters and poly(ester amide)s containing pyridine units is an active area of research, with potential applications in biodegradable materials and drug delivery. tandfonline.comrsc.org
| Polymer Type | Method of Incorporation | Potential Application |
| Coordination Polymers | As a functionalized pyridyl ligand | Gas storage, Catalysis, Sensing |
| Pyridyl-functionalized Polymers | As an ATRP initiator or graftable monomer | Metal ion scavenging, Catalysis |
| Polyesters/Poly(ester amide)s | As a comonomer after derivatization | Biodegradable materials, Drug delivery |
Incorporation into Supramolecular Assemblies
The pyridine ring in this compound can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces for the formation of supramolecular assemblies. researchgate.net The pyridinium salt form of the molecule is particularly interesting in this regard, as the charged nature of the pyridine ring can lead to strong electrostatic interactions. nih.gov
These self-assembly processes can lead to the formation of well-ordered structures, such as liquid crystals, gels, and nanoparticles. The properties of these supramolecular materials can be tuned by modifying the structure of the building block. For example, changing the counter-ion of the hydrobromide salt or modifying the ester group can have a significant impact on the resulting supramolecular architecture. The development of light-emitting materials and sensors based on the self-assembly of pyridinium salts is a promising area of research. acs.orgnih.gov The rich coordination chemistry of pyridine-type ligands has been instrumental in the development of functional materials through molecular self-assembly. acs.orgnih.gov
Advanced Spectroscopic and Analytical Research Methodologies for Structural Elucidation
Mass Spectrometry for Structural ConfirmationWhile mass spectrometry is a standard technique for confirming molecular weight, detailed high-resolution mass spectrometry (HRMS) data, including fragmentation patterns that would confirm the structure of ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide, have not been published.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique is crucial for differentiating between compounds that may have the same nominal mass but different elemental formulas.
For this compound, with the chemical formula C₉H₁₁Br₂NO₂, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value, when compared to the theoretical mass, provides strong evidence for the compound's elemental composition.
Interactive Data Table: Theoretical Isotopic Distribution for [C₉H₁₀BrNO₂ + H]⁺
| Mass (Da) | Relative Abundance (%) |
| 257.9973 | 100.00 |
| 258.9988 | 10.82 |
| 259.9952 | 97.97 |
| 261.0003 | 1.06 |
Note: This table represents a theoretical calculation. Experimental values from HRMS analysis would be required for confirmation.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides further structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its constituent parts and their connectivity.
In a hypothetical MS/MS experiment of the [M+H]⁺ ion of ethyl 2-bromo-2-(pyridin-3-yl)acetate, several fragmentation pathways could be anticipated. These pathways would likely involve the loss of the ethyl group, the carboxyl group, and cleavage of the bond between the bromine and the alpha-carbon. Analysis of these fragment ions allows for a detailed mapping of the molecule's structure.
Interactive Data Table: Plausible Fragment Ions in MS/MS Analysis
| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |
| 258.0 | 212.0 | C₂H₅OH |
| 258.0 | 179.0 | Br |
| 258.0 | 78.0 | C₄H₅BrO₂ |
Note: This table is based on predicted fragmentation patterns. Experimental MS/MS data is necessary to confirm these pathways.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The presence of the hydrobromide salt would likely influence the vibrations of the pyridine (B92270) ring.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for identifying vibrations of the carbon skeleton and the pyridine ring.
Interactive Data Table: Expected Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| C=O (Ester) | 1735-1750 | 1735-1750 |
| C-O (Ester) | 1100-1300 | Not prominent |
| C-Br | 500-600 | 500-600 |
| Pyridine Ring | 1400-1600 | 1400-1600 |
| N⁺-H (pyridinium) | 2300-2500 | Not prominent |
Note: These are generalized frequency ranges. The specific molecular environment in this compound will cause shifts in these values.
Computational and Theoretical Investigations of Ethyl 2 Bromo 2 Pyridin 3 Yl Acetate Hydrobromide
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By calculating properties such as molecular orbital energies, electron density distribution, and electrostatic potential, DFT can provide insights into the reactivity of ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide.
The protonation of the pyridine (B92270) nitrogen to form the pyridinium (B92312) hydrobromide salt is expected to significantly influence the electronic properties of the ring. DFT studies on substituted pyridinium cations have shown that protonation enhances the electron-withdrawing nature of the pyridine ring. acs.org This effect would be pronounced in the target molecule, making the pyridin-3-yl group a strong electron-withdrawing substituent.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in predicting a molecule's reactivity. For analogous α-bromoesters, the LUMO is often localized on the σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack. The HOMO, conversely, is typically associated with the π-system of the aromatic ring and the non-bonding orbitals of the oxygen and bromine atoms. The large HOMO-LUMO gap is generally indicative of high kinetic stability.
Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution. For the pyridinium cation of the target molecule, a positive potential would be concentrated around the ring and the α-carbon due to the electron-withdrawing nature of the pyridinium and the bromine atom, respectively. This positive region highlights the electrophilic sites susceptible to nucleophilic attack.
Table 1: Predicted Electronic Properties of Ethyl 2-bromo-2-(pyridin-3-yl)acetate Cation (based on analogous systems)
| Property | Predicted Value/Observation | Implication |
|---|---|---|
| HOMO-LUMO Gap | ~4-5 eV | High kinetic stability |
| LUMO Localization | Primarily on Cα-Br σ* orbital | Susceptibility of the α-carbon to nucleophilic attack |
| MEP Minimum | Near carbonyl oxygen and bromide ion | Sites for electrophilic interaction |
| MEP Maximum | Around pyridinium ring hydrogens and Cα-H | Electrophilic character of the ring and α-carbon |
Ab Initio Calculations for Conformational Analysis
Ab initio calculations, which are based on first principles of quantum mechanics, are particularly useful for detailed conformational analysis. The rotational barriers around the single bonds in this compound determine its accessible conformations, which in turn can influence its reactivity and interactions with other molecules.
The key rotatable bonds in the ethyl 2-bromo-2-(pyridin-3-yl)acetate cation are the Cα-C(pyridin-3-yl), Cα-C(ester), and various bonds within the ethyl group. Due to the steric bulk of the pyridinium ring and the bromine atom, rotation around the Cα-C(pyridin-3-yl) bond is expected to have a significant energy barrier. Ab initio studies on similar substituted ethanes have shown that steric and electronic effects play a crucial role in determining the preferred dihedral angles. msu.edu
The relative orientation of the C-Br bond and the C=O bond of the ester is also critical. Studies on α-halo carbonyl compounds suggest that conformations where the halogen and oxygen atoms are eclipsed or gauche are often energetically favored. chemspider.com The presence of the bulky pyridinium group would likely lead to a complex potential energy surface with several local minima. Identifying the global minimum energy conformation is essential for understanding the molecule's ground-state properties.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their conformational flexibility and interactions with a solvent.
Conformational Flexibility and Rotational Barriers
Table 2: Estimated Rotational Barriers for Key Bonds in Ethyl 2-bromo-2-(pyridin-3-yl)acetate Cation (based on analogous systems)
| Rotatable Bond | Estimated Barrier (kcal/mol) | Influencing Factors |
|---|---|---|
| Cα - C(pyridinium) | 5 - 10 | Steric hindrance from bromine and ester; electronic effects of the pyridinium ring |
| Cα - C(ester) | 3 - 6 | Steric hindrance between the pyridinium ring and the ethoxy group |
| O - C(ethyl) | 1 - 3 | Standard rotational barrier for an ethyl ester |
Solvent Effects on Molecular Behavior
The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. As an ionic salt, it is expected to be more soluble in polar solvents. MD simulations using explicit solvent models can provide a detailed picture of the solvation shell around the pyridinium cation and the bromide anion.
In aqueous solution, water molecules would form hydrogen bonds with the pyridinium N-H, the carbonyl oxygen, and the bromide anion. researchgate.net The arrangement of these water molecules can stabilize certain conformations of the solute and influence its reactivity. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be used in conjunction with quantum chemical calculations to estimate the solvation free energy and to understand how the solvent environment affects the electronic properties and conformational preferences of the molecule. nih.gov The presence of a polar solvent is known to stabilize charged intermediates and transition states, which can have a significant impact on reaction rates and mechanisms.
Reaction Mechanism Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, several reaction pathways can be envisaged, primarily involving the reactive C-Br bond.
One of the most common reactions for α-bromo esters is nucleophilic substitution (SN2). Computational studies of SN2 reactions involving α-halo ketones and esters have shown that the reaction proceeds through a backside attack on the α-carbon, leading to inversion of stereochemistry. acs.org The presence of the electron-withdrawing pyridinium group would likely activate the α-carbon towards nucleophilic attack. DFT calculations can be used to locate the transition state for the SN2 reaction and to calculate the activation energy, providing a quantitative measure of the reaction rate.
Another important reaction of α-bromo esters is the Reformatsky reaction, where they react with an aldehyde or ketone in the presence of zinc to form β-hydroxy esters. byjus.com The mechanism involves the formation of an organozinc intermediate. Computational modeling can be used to study the structure of this intermediate and the subsequent C-C bond formation step.
Modeling the reaction of this compound with a nucleophile (Nu⁻) would likely show the following key steps:
Formation of a reactant complex: The nucleophile approaches the electrophilic α-carbon.
Transition state: A trigonal bipyramidal transition state is formed where the Nu-C bond is partially formed and the C-Br bond is partially broken.
Formation of a product complex: The product and the leaving bromide ion are in close proximity.
Dissociation to products: The product and the bromide ion move apart.
Transition State Characterization for Elementary Steps
No published research could be identified that specifically details the computational characterization of transition states for elementary reaction steps involving this compound. Such studies would typically involve quantum mechanical calculations to identify the geometry, energy, and vibrational frequencies of transition state structures for reactions such as nucleophilic substitution or elimination. The absence of this data in the public domain prevents a detailed discussion on the mechanistic pathways and potential energy surfaces for reactions involving this compound.
Prediction of Kinetic and Thermodynamic Parameters
Similarly, there is no available research that provides predicted kinetic and thermodynamic parameters for reactions involving this compound. This type of investigation would require computational modeling to determine values such as activation energies, reaction rate constants, enthalpies, and Gibbs free energies of reaction. Without such studies, a quantitative analysis of the reactivity and stability of this compound under various conditions cannot be provided.
Structure-Activity Relationship (SAR) Studies via Computational Approaches (without biological activity implications)
No computational structure-activity relationship (SAR) studies focusing on this compound, and excluding biological activity, were found in the reviewed literature. SAR studies in a non-biological context might explore relationships between the molecular structure and physicochemical properties, such as solubility, lipophilicity, or reactivity, across a series of related compounds. The lack of such research for this specific molecule means that no data tables or detailed findings on how structural modifications might influence its non-biological properties can be presented.
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Transformations
The reactivity of the α-bromo group in ethyl 2-bromo-2-(pyridin-3-yl)acetate hydrobromide makes it an ideal candidate for various catalytic transformations to form new carbon-carbon and carbon-heteroatom bonds. While traditional nucleophilic substitution reactions are apparent, future research will likely focus on more sophisticated catalytic systems.
Cross-Coupling Reactions: The pyridine (B92270) motif presents known challenges in transition-metal-catalyzed cross-coupling reactions, often due to catalyst inhibition by the nitrogen lone pair. researchgate.netresearchgate.net Future work could explore the use of modern, highly active catalyst systems (e.g., those with specialized phosphine (B1218219) or N-heterocyclic carbene ligands) to overcome these challenges. Developing catalytic methods for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions at the α-position would provide direct access to a diverse array of complex substituted pyridines.
Photoredox Catalysis: Light-mediated catalysis offers a powerful avenue for generating radical intermediates under mild conditions. This compound could serve as a precursor to an α-acyl radical upon single-electron reduction. This reactive intermediate could then participate in a host of transformations, including Giese-type additions to electron-deficient olefins, Minisci-type reactions, and other radical-mediated coupling processes.
Dual Catalysis: Combining photoredox catalysis with another catalytic cycle, such as transition metal or organocatalysis, could unlock unprecedented reactivity. For instance, a dual catalytic system could enable enantioselective alkylations or acylations, where a chiral catalyst controls the stereochemical outcome of the reaction involving the radical generated from the starting bromide.
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The efficiency of chemical research can be dramatically enhanced by leveraging automated synthesis and high-throughput experimentation (HTE). acs.org These technologies are particularly well-suited for optimizing reactions involving challenging substrates like pyridyl halides. researchgate.netresearchgate.net
Integrating this compound into HTE workflows would enable the rapid screening of a vast array of reaction parameters. acs.orgnih.gov Automated platforms can dispense precise amounts of reagents, catalysts, ligands, and solvents into microtiter plates, allowing for hundreds of unique experiments to be run in parallel. acs.org This approach would accelerate the discovery of optimal conditions for novel transformations, such as the cross-coupling reactions mentioned previously. The resulting data can be used to build robust reaction protocols and uncover subtle relationships between reaction components and outcomes. nih.gov
Table 1: Hypothetical High-Throughput Experimentation Array for a Suzuki-Miyaura Coupling Reaction
| Well | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |
| A1 | Pd(OAc)₂ (2%) | SPhos | K₂CO₃ | Toluene/H₂O | 45 |
| A2 | Pd(OAc)₂ (2%) | XPhos | K₂CO₃ | Toluene/H₂O | 62 |
| A3 | Pd₂(dba)₃ (1%) | SPhos | Cs₂CO₃ | Dioxane | 78 |
| A4 | Pd₂(dba)₃ (1%) | XPhos | Cs₂CO₃ | Dioxane | 85 |
| B1 | Pd(OAc)₂ (2%) | SPhos | K₃PO₄ | THF/H₂O | 51 |
| B2 | Pd(OAc)₂ (2%) | XPhos | K₃PO₄ | THF/H₂O | 68 |
| B3 | Pd₂(dba)₃ (1%) | SPhos | NaOtBu | DMF | 33 |
| B4 | Pd₂(dba)₃ (1%) | XPhos | NaOtBu | DMF | 41 |
This interactive table illustrates a simplified screening process. Users can sort by column to identify trends in catalyst, ligand, base, and solvent performance.
Design of Next-Generation Synthetic Methodologies
Beyond discovering new reactions, there is an opportunity to develop entirely new synthetic methodologies that leverage the unique properties of this compound.
Continuous Flow Synthesis: The use of continuous flow reactors for chemical synthesis offers advantages in safety, scalability, and control over reaction parameters. vapourtec.com For reactions involving potentially unstable intermediates or highly exothermic processes, flow chemistry provides superior heat and mass transfer. researchgate.net Methodologies could be developed where this compound is introduced into a flow stream and reacts with a nucleophile or is converted into a reactive intermediate in situ, which is then immediately consumed in a subsequent step. vapourtec.comresearchgate.net This approach minimizes the handling of hazardous reagents and can lead to higher yields and purities.
Late-Stage Functionalization: This compound could be a valuable tool for the late-stage functionalization of complex molecules in drug discovery programs. Methodologies that allow for the precise installation of the 2-acetoxy-2-(pyridin-3-yl) moiety onto an advanced intermediate could shorten synthetic routes and facilitate the rapid generation of analog libraries for structure-activity relationship studies.
Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions
A deeper understanding of reaction mechanisms is crucial for optimization and the rational design of new processes. Advanced analytical techniques that allow for real-time, in situ monitoring of reactions involving this compound are essential.
Spectroscopic Methods: Techniques such as ReactIR (infrared spectroscopy), Raman spectroscopy, and in situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the concentration of reactants, products, and key intermediates throughout a reaction. uvic.ca This information is invaluable for kinetic analysis and identifying reaction bottlenecks or catalyst deactivation pathways.
Mass Spectrometry: Advanced mass spectrometry techniques, like Pressurized Sample Infusion-Electrospray Ionization Mass Spectrometry (PSI-ESI-MS), enable the direct sampling of a reaction mixture to detect and identify low-concentration catalytic intermediates. uvic.ca Applying these methods could help elucidate the catalytic cycles of novel transformations and provide direct evidence for proposed mechanistic pathways. For instance, monitoring a reaction with fluorescence spectroscopy could be possible if one of the reactants or products is a chromophore, allowing for sensitive tracking of reaction progress. nih.gov
Theoretical Predictions for Undiscovered Reactivity Patterns
Computational chemistry provides a powerful tool for predicting and understanding chemical reactivity, guiding experimental efforts and saving significant laboratory time.
Density Functional Theory (DFT): DFT calculations can be employed to model the electronic structure of this compound and predict its reactivity in various chemical environments. rsc.org By calculating the energies of potential transition states and intermediates, researchers can forecast the feasibility of undiscovered reaction pathways and identify the most promising catalytic systems. nih.gov For example, computational models could predict the regioselectivity of a reaction or the activation energy required for C-Br bond cleavage under different catalytic conditions. rsc.org
Machine Learning and AI: As large datasets from HTE become more common, machine learning algorithms can be trained to predict reaction outcomes. researchgate.net By inputting the structure of this compound and various reaction parameters into a predictive model, researchers could identify novel reactivity patterns and prioritize the most promising avenues for experimental investigation.
Table 2: Potential Computational Targets for Reactivity Prediction
| Reaction Type | Computational Goal | Method | Predicted Outcome |
| Nucleophilic Substitution | Calculate activation energy barrier for Sₙ2 reaction with various nucleophiles. | DFT | Relative reaction rates, feasibility. |
| Radical Formation | Model the energy required for single-electron reduction of the C-Br bond. | DFT | Redox potential, suitability for photoredox catalysis. |
| Cross-Coupling | Simulate the oxidative addition step with a Pd(0) catalyst. | DFT | Energy barrier, influence of pyridine nitrogen on catalysis. |
| Reaction Optimization | Predict optimal reaction conditions (temperature, solvent) using a machine learning model. | AI/ML | Conditions for highest predicted yield. |
This interactive table outlines how computational tools can be applied to explore the chemistry of the target compound.
Q & A
Q. Table 1: Key Analytical Techniques for Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
